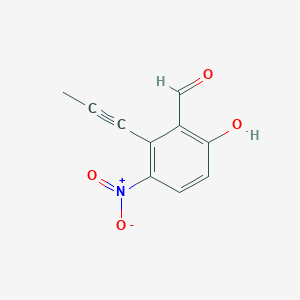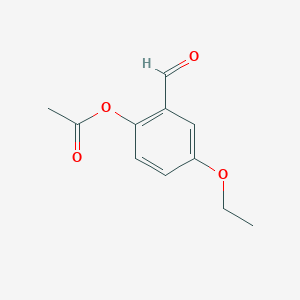
1,8-Diethoxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diethoxy-9H-xanthen-9-one typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of benzophenone derivatives, which are easily accessed through the reaction of polyoxygenated aromatic compounds with benzoic acid derivatives. The cyclization process usually involves the use of dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating and other advanced techniques can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Wissenschaftliche Forschungsanwendungen
1,8-Diethoxy-9H-xanthen-9-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,8-Diethoxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to modulate various biological responses, such as inhibiting enzymes or interacting with cellular receptors. For example, it may exert antioxidant effects by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,8-Diethoxy-9H-xanthen-9-one include other xanthone derivatives, such as:
- 1,8-Dihydroxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one
Uniqueness
This compound stands out due to its specific functional groups, which confer unique chemical and biological properties. Its diethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Eigenschaften
| 168299-26-1 | |
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1,8-diethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O4/c1-3-19-11-7-5-9-13-15(11)17(18)16-12(20-4-2)8-6-10-14(16)21-13/h5-10H,3-4H2,1-2H3 |
InChI-Schlüssel |
UDGPKROUFHAURA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=C1C(=O)C3=C(O2)C=CC=C3OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
![1,6-Dioxa-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14266496.png)
